REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH:9]=[N:10]O)=[CH:7][C:6]([C:12]([F:15])([F:14])[F:13])=[CH:5][N:4]=1.P(Cl)(Cl)(Cl)=O>C(#N)C>[C:9]([C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[C:6]([C:12]([F:15])([F:13])[F:14])[CH:7]=1)#[N:10]
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Name
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2-Methoxy-5-(trifluoromethyl)-3-pyridinecarboxaldehyde oxime
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Quantity
|
3.9 g
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Type
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reactant
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Smiles
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COC1=NC=C(C=C1C=NO)C(F)(F)F
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Name
|
|
Quantity
|
1.9 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
|
Details
|
with stirring for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the resulting mixture heated
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Type
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TEMPERATURE
|
Details
|
at reflux
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Type
|
TEMPERATURE
|
Details
|
to cool
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Type
|
ADDITION
|
Details
|
was poured onto ice
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Type
|
CUSTOM
|
Details
|
The mixture obtained
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Type
|
EXTRACTION
|
Details
|
was extracted several times with methylene chloride
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Type
|
EXTRACTION
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Details
|
extracted with saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
The methylene chloride solution was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |